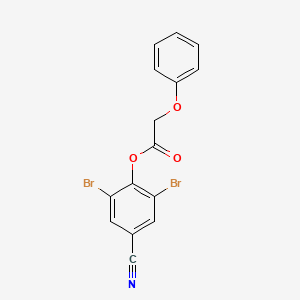
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate is a compound that is likely to be of interest due to its bromine and cyano substituents, which may impart unique reactivity and electronic properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of aromatic rings. For instance, an efficient method to synthesize 2,6-bis(trifluoroacetyl)phenols with various substituents at the 4-position has been developed, starting from corresponding cyclohexanones . This method could potentially be adapted for the synthesis of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate by choosing appropriate starting materials and reagents to introduce the bromo and phenoxyacetate groups.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate has been characterized using spectroscopic techniques and X-ray diffraction . These methods could be applied to determine the structure of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate, with particular attention to the arrangement of the bromine and cyano groups, which could influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of halogenated compounds is often influenced by the presence of electron-withdrawing groups such as cyano. The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, which shares some structural features with 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate, has been synthesized and characterized, providing insights into potential reactivity patterns . The presence of bromine atoms could make the compound susceptible to nucleophilic substitution reactions, which could be utilized in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate can be inferred from related compounds. For example, the use of DFT calculations has provided insights into the electronic properties, such as molecular electrostatic potential and natural bond orbital analysis, for structurally related compounds . These computational methods could be used to predict the properties of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate, including its reactivity and potential applications in materials science or as an intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Antitubercular Activities
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate has been explored for its potential in antimicrobial and antitubercular activities. A study by Vyas et al. (2009) synthesized compounds with structural similarities to 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate, which demonstrated significant antimicrobial properties. These compounds were tested for antitubercular activity, indicating potential applications in treating bacterial infections and tuberculosis (Vyas et al., 2009).
2. Radical Scavenging Properties
Investigations into Schiff bases related to 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate have revealed radical scavenging properties. Kaştaş et al. (2017) studied two Schiff bases, including one structurally similar to 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate, for their prototropy and radical scavenging activities. These properties suggest potential applications in the pharmaceutical industry or as additives in the food industry (Kaştaş et al., 2017).
3. Development of Diagnostic Tools
The compound has been used in the development of diagnostic tools like enzyme-linked immunosorbent assay (ELISA). Cao et al. (2005) developed an indirect competitive ELISA for the nitrile herbicide bromoxynil, using polyclonal antibodies raised against a hapten structurally related to 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate. This application demonstrates the compound's utility in environmental monitoring and analytical chemistry (Cao et al., 2005).
4. Liquid Crystalline Properties
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate-related compounds have been studied for their liquid crystalline properties. Kong and Tang (1998) synthesized side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with structural similarities to 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate. These findings are relevant in the field of material science and engineering (Kong & Tang, 1998).
5. Water Treatment and Environmental Monitoring
Research by Zhai and Zhang (2011) into brominated disinfection byproducts (Br-DBPs) in water treatment processes involved compounds related to 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate. Their work helps understand the formation and decomposition of Br-DBPs during chlorination, crucial for water treatment and environmental safety (Zhai & Zhang, 2011).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with thyroid hormone-binding proteins .
Mode of Action
Related compounds such as 2,2-dibromo-2-cyanoacetamide (dbnpa) have been shown to react through their bromine chemistry, inactivating thiol-based (r-sh) amino acids and enzymes by converting their functional –sh groups to the oxidized s-s form and forming disulfide bridges . This reaction irreversibly disrupts the function of cell-surface components, interrupting transport across cell membranes .
Pharmacokinetics
The compound’s molecular weight is 323.205 , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate. For instance, it has been classified as hazardous to the aquatic environment, with long-lasting effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO3/c16-12-6-10(8-18)7-13(17)15(12)21-14(19)9-20-11-4-2-1-3-5-11/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJSYURQPMZTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2Br)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

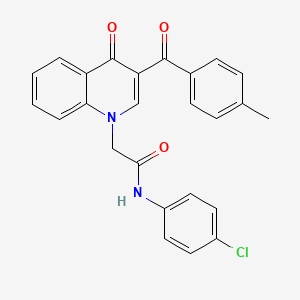

![2-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3003475.png)

![(2-Methoxypyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3003477.png)
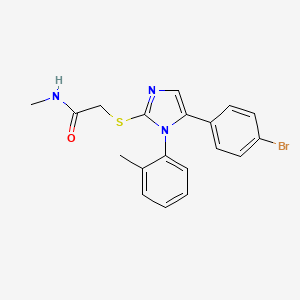
![1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3003479.png)


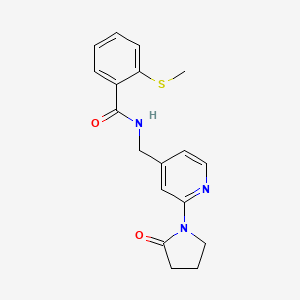
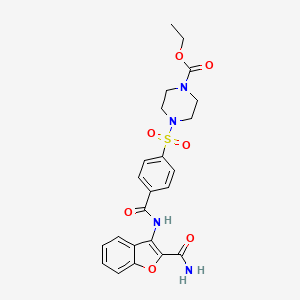
![Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3003487.png)
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3003488.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003490.png)